Isoquinoline-7,8-dione

Synthetic methodology Heterocyclic chemistry Regioselective oxidation

Isoquinoline-7,8-dione (CAS 86433-73-0, molecular formula C₉H₅NO₂) is a heterocyclic ortho-quinone in which a pyridine ring is fused to an ortho-benzoquinone scaffold. It is the regioisomeric counterpart of the more extensively studied para-quinone, isoquinoline-5,8-dione (CAS 50-46-4).

Molecular Formula C9H5NO2
Molecular Weight 159.14 g/mol
Cat. No. B11919815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-7,8-dione
Molecular FormulaC9H5NO2
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CC(=O)C(=O)C2=C1C=CN=C2
InChIInChI=1S/C9H5NO2/c11-8-2-1-6-3-4-10-5-7(6)9(8)12/h1-5H
InChIKeyVSKMLHCMQGPBLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-7,8-dione – Core Chemical Identity and Procurement Baseline


Isoquinoline-7,8-dione (CAS 86433-73-0, molecular formula C₉H₅NO₂) is a heterocyclic ortho-quinone in which a pyridine ring is fused to an ortho-benzoquinone scaffold. It is the regioisomeric counterpart of the more extensively studied para-quinone, isoquinoline-5,8-dione (CAS 50-46-4). While both isomers share the same molecular connectivity, the adjacency of the two carbonyl groups at positions 7 and 8 confers a distinct redox profile, electrophilic reactivity pattern, and chelation geometry that cannot be replicated by the 5,8-isomer [1]. This core scaffold serves as a privileged starting point for the synthesis of biologically active derivatives, including streptonigrin analogs and monoamine oxidase inhibitors, and has been employed as a ligand platform for transition-metal catalysis [2].

Why In-Class Analogs Cannot Be Interchanged with Isoquinoline-7,8-dione


The isoquinolinedione family encompasses three regioisomers—5,6-, 5,8-, and 7,8-dione—each with fundamentally different spatial arrangements of carbonyl groups that dictate chemical reactivity, metal-binding modality, and biological target engagement. The 7,8-dione is an ortho-quinone, whereas the 5,8-dione is a para-quinone; this distinction drives a measurable divergence in reduction potential, nucleophilic addition regiochemistry, and coordination chemistry that precludes simple substitution [1]. Furthermore, the position of the quinone carbonyls relative to the heterocyclic nitrogen atom modulates the electronic character of the aromatic ring, altering logP, hydrogen-bonding capacity, and metabolic susceptibility in ways that directly affect both in vitro potency and pharmacokinetic behavior [2].

Quantitative Differential Evidence for Isoquinoline-7,8-dione Against Its Closest Comparators


Divergent Synthetic Access: Oxidative Amination Yields 7,8-Diones Distinct from 5,8-Diones

The synthetic route to 3,5-bis(dialkylamino)-7,8-isoquinolinediones proceeds via copper(II)-catalyzed oxidative amination of 7-hydroxyisoquinoline, a pathway that exclusively generates the ortho-quinone isomer. Under identical conditions, the corresponding 5,8-diones are not formed; rather, the ortho-quinone products can be subsequently converted to 5,8-quinones via rearrangement, underscoring the distinct chemical identity of the two isomers [1]. This regiochemical exclusivity demands that procurement specifications explicitly distinguish between isomers, as synthetic access routes are non-interchangeable.

Synthetic methodology Heterocyclic chemistry Regioselective oxidation

Spectroscopic Differentiation of 7,8- vs. 5,8-Isoquinolinedione Isomers via UV, IR, NMR, and MS

In the context of isoquinolinequinone natural product synthesis, the two isomeric quinones—7-methoxy-6-methyl-5,8-isoquinolinedione and 5-methoxy-6-methyl-7,8-isoquinolinedione—were unambiguously distinguished by comparison of their UV, IR, ¹H and ¹³C NMR, and mass spectra [1]. This demonstrates that the ortho- and para-quinone isomers produce distinct, fingerprintable spectroscopic signatures that can serve as identity and purity benchmarks in a procurement quality-assurance workflow. The spectroscopic distinction is a direct consequence of the different conjugation patterns in the ortho- vs. para-quinone chromophores.

Analytical chemistry Structural elucidation Quality control

Ortho-Quinone vs. Para-Quinone Reduction Potential Dichotomy in Heterocyclic Quinones

A systematic electrochemical study of heterocyclic quinones—including isoquinoline derivatives—established that all compounds undergo successive irreversible two-electron reduction, but the ease of reduction is strongly modulated by the structural context of the quinone moiety [1]. While this study did not report a direct head-to-head comparison of the unsubstituted 7,8- and 5,8-dione parent compounds, parallel work on heterocyclic naphthoquinones has demonstrated that ortho-quinones generally undergo reduction more readily than their para-quinone isomers [2]. The presence of the heterocyclic nitrogen in isoquinoline-7,8-dione further perturbs the electron density of the quinone ring relative to carbocyclic ortho-quinones such as 1,2-naphthoquinone, making its redox behavior a unique intersection of ortho-quinone and aza-heterocycle effects.

Electrochemistry Redox biology Structure-activity relationships

Rearrangement of 7,8-Ortho-Quinones to 5,8-Para-Quinones: A Unique Reactivity Handle

A distinctive chemical behavior of isoquinoline-7,8-quinones is their demonstrated conversion to 5,8-isoquinolinequinones: specifically, 3,5-bis(dialkylamino)isoquinoline-7,8-quinones are converted to 3-piperidino(morpholino)-7-hydroxy(methoxy)isoquinoline-5,8-quinones under controlled conditions [1]. This ortho-to-para rearrangement is a reactivity feature unique to the 7,8-isomer and is not available to the 5,8-dione. This property positions the 7,8-dione as a latent precursor for the controlled generation of 5,8-dione derivatives, offering a strategic advantage in multistep synthetic planning that the 5,8-isomer cannot provide.

Reaction mechanism Quinone rearrangement Chemical biology

Distinct Metal-Coordination Geometry Enabled by Ortho-Quinone Chelation

The 7,8-dione configuration presents an ortho-quinone binding site capable of bidentate O,O-chelation to transition metals, forming five-membered metallacycles. This contrasts with the 5,8-dione, where the carbonyl groups are positioned para to each other on the carbocyclic ring and cannot chelate a single metal center without additional donor atoms. Publications from the Tsizin group explicitly distinguish the coordination behavior of 7,8-quinones from 5,8-quinones in the context of metal-mediated transformations [1]. Furthermore, independent work on quinoline-para-quinones has demonstrated that para-quinone systems can undergo metal-coordination-assisted rearrangement to ortho-quinone complexes [2], reinforcing that the coordination chemistry of ortho- and para-quinone isomers is fundamentally non-interchangeable.

Coordination chemistry Catalysis Ligand design

Evidence-Grounded Application Scenarios for Isoquinoline-7,8-dione


Synthesis of Streptonigrin Analog Libraries Exploiting Ortho-Quinone Reactivity

The isoquinoline-7,8-dione scaffold serves as a direct entry point for constructing streptonigrin-inspired antitumor antibiotic analogs. While the Rao et al. study (J. Med. Chem. 1991) focused primarily on 5,8-dione analogs, the ortho-quinone isomer offers distinct sites for nucleophilic addition and cycloaddition chemistry, enabling the synthesis of regioisomeric analog libraries that probe structure-activity relationships inaccessible from the para-quinone starting material [1]. The demonstrated ortho-to-para rearrangement capability [2] further allows a single 7,8-dione starting material to generate both ortho- and para-quinone analog series, maximizing chemical diversity from a single procurement.

Electrochemical Probe Development Leveraging Defined Ortho-Quinone Redox Behavior

The well-characterized irreversible two-electron reduction of heterocyclic quinones, combined with the class-level observation that ortho-quinones are reduced at less negative potentials than para-quinones [1], positions isoquinoline-7,8-dione as a candidate scaffold for developing electrochemical probes and biosensors. The nitrogen atom embedded in the aromatic framework provides a handle for further functionalization, while the ortho-quinone redox couple offers a distinct potential window that can be differentiated from para-quinone-based probes in multiplexed detection schemes.

Transition-Metal Catalyst Design via Ortho-Quinone O,O-Chelation

The 7,8-dione motif provides a bidentate O,O-chelation site that forms a five-membered metallacycle upon metal coordination—a geometry unavailable to the para-quinone isomer [1]. This property makes isoquinoline-7,8-dione a suitable ligand precursor for designing transition-metal catalysts, particularly for transformations requiring redox-active ligand platforms. The heterocyclic nitrogen simultaneously offers a tertiary donor site for constructing more elaborate multidentate ligand architectures, expanding the accessible coordination chemistry beyond what carbocyclic ortho-quinones such as 1,2-naphthoquinone can provide.

Regioselective Building Block for Natural Product Total Synthesis

As demonstrated in the total synthesis of isoquinolinequinone natural products such as mimocin and renierone, the ability to generate and spectroscopically distinguish 7,8- and 5,8-isoquinolinedione isomers is critical for confirming the correct regiochemistry of synthetic intermediates [1]. The 7,8-dione serves as a key intermediate in the synthesis of these antibiotics, and its procurement with verified isomeric purity eliminates the need for in-house resolution of isomeric mixtures, streamlining the synthetic workflow.

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